1-Chloro-4-methylheptane

Description

Structural Classification and Nomenclature Considerations

From a structural standpoint, 1-Chloro-4-methylheptane is classified as a primary alkyl halide. This classification is determined by the attachment of the chlorine atom to a primary carbon—a carbon atom that is bonded to only one other carbon atom. This structural feature significantly influences its reactivity, particularly in nucleophilic substitution reactions. libretexts.orglibretexts.org The presence of a methyl group at the fourth carbon position introduces a chiral center, meaning this compound can exist as two different stereoisomers (enantiomers).

The systematic IUPAC name for this compound is this compound. nih.gov The nomenclature dictates numbering the longest carbon chain (heptane) in such a way that the principal functional group (the chloro group) is assigned the lowest possible number. The methyl group's position is then indicated accordingly.

Significance in Contemporary Organic Chemistry Research

The significance of this compound in organic chemistry research lies primarily in its role as a versatile synthetic building block. physicsandmathstutor.com The polarity of the carbon-chlorine bond, with the carbon atom being electron-deficient, makes it a target for nucleophiles. physicsandmathstutor.compathwayz.org This reactivity allows for the transformation of the chloroalkane into a wide array of other compound classes.

Reactivity and Synthetic Applications:

Nucleophilic Substitution Reactions: As a primary alkyl halide, this compound is a good candidate for S_N2 reactions. chegg.com In these reactions, a nucleophile attacks the electron-deficient carbon atom, leading to the displacement of the chloride ion. ucsd.edu This allows for the synthesis of various derivatives. For instance, reaction with aqueous sodium hydroxide (B78521) can yield 4-methylheptan-1-ol, while reaction with concentrated ammonia (B1221849) can produce 4-methylheptan-1-amine. pathwayz.org The rate of these reactions can be influenced by steric hindrance from the branching methyl group. scribd.com

Elimination Reactions: Under the influence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. pathwayz.orglibretexts.org The base removes a proton from the carbon adjacent to the carbon-chlorine bond (the β-carbon), resulting in the formation of a double bond and the elimination of HCl. libretexts.org Depending on the reaction conditions, a mixture of alkene isomers may be formed.

Formation of Grignard Reagents: this compound can react with magnesium metal in an ether solvent to form a Grignard reagent, specifically (4-methylheptyl)magnesium chloride. leah4sci.comsigmaaldrich.comlibretexts.org This transformation converts the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon. byjus.com Grignard reagents are exceptionally useful in organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.com For example, they can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. leah4sci.comlibretexts.org

While specific research focused exclusively on this compound is not extensively documented in the public domain, its structural motifs are present in various molecules of interest in medicinal chemistry and materials science. ontosight.ai Its analogs, such as 1-chloro-4-methylhexane (B8703372) and 1-chloro-4-methylpentane, are noted for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. evitachem.comevitachem.com By extension, this compound holds similar potential as a precursor for more complex target molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-4-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-3-5-8(2)6-4-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

OULWTNOWNRATLT-UHFFFAOYSA-N |

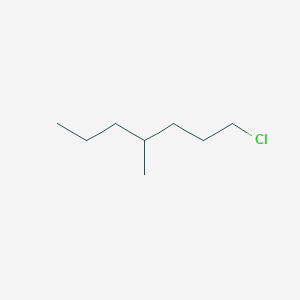

Canonical SMILES |

CCCC(C)CCCCl |

Origin of Product |

United States |

Mechanistic Investigations of 1 Chloro 4 Methylheptane Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 1-chloro-4-methylheptane involve the replacement of the chlorine atom by a nucleophile. The predominant mechanism, either SN1 or SN2, is dictated by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

SN1 and SN2 Mechanisms: Kinetic and Thermodynamic Parameters

Given that this compound is a primary alkyl halide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is expected to be the dominant pathway under most conditions, particularly with strong, unhindered nucleophiles in polar aprotic solvents. The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.

The alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly unlikely for this compound. This pathway involves the formation of a carbocation intermediate in the rate-determining step. Primary carbocations are notoriously unstable, making their formation energetically unfavorable. Therefore, SN1 reactions are typically associated with tertiary and, to a lesser extent, secondary alkyl halides.

To illustrate the kinetic differences, consider the following hypothetical data for the reaction of this compound with a generic strong nucleophile (Nu⁻) versus a weak nucleophile/solvent (SolvOH).

| Parameter | SN2 Pathway (Strong Nucleophile) | SN1 Pathway (Weak Nucleophile/Solvolysis) |

|---|---|---|

| Rate Law | Rate = k[R-Cl][Nu⁻] | Rate = k[R-Cl] |

| Relative Rate Constant (k) at 25°C | High | Extremely Low (negligible) |

| Activation Energy (Ea) | Lower | Very High |

Thermodynamically, the feasibility of a substitution reaction is determined by the change in Gibbs free energy (ΔG). For a successful SN2 reaction, the bond formed between the carbon and the nucleophile should be stronger or of comparable strength to the carbon-chlorine bond being broken, resulting in a favorable enthalpy change (ΔH).

| Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | Exothermic (for most common nucleophiles) |

| Entropy Change (ΔS) | Slightly negative or near zero |

| Gibbs Free Energy Change (ΔG) | Negative (spontaneous) |

Stereochemical Outcomes of Substitution

The stereochemistry of nucleophilic substitution is a key indicator of the underlying mechanism. Since this compound possesses a chiral center at the C4 position, the stereochemical outcome of a substitution reaction at the C1 carbon can be readily determined if a chiral nucleophile is used or if the reaction induces chirality at a new center.

For the favored SN2 mechanism , the backside attack of the nucleophile dictates a complete inversion of configuration at the electrophilic carbon. If we were to consider a hypothetical scenario where the C1 carbon is chiral (e.g., by isotopic labeling), an (R)-enantiomer of this compound would yield the (S)-enantiomer of the product.

In the highly improbable event of an SN1 reaction , the formation of a planar carbocation intermediate would lead to a racemic mixture of products. The nucleophile could attack the carbocation from either face with equal probability, resulting in both retention and inversion of configuration.

Elimination Reactions to Form Alkenes

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E1 and E2 Mechanistic Pathways

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. This pathway is favored by strong, concentrated bases and is competitive with the SN2 reaction for primary alkyl halides.

The E1 mechanism , similar to the SN1 pathway, involves the formation of a carbocation intermediate in the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the alkene. Due to the instability of the primary carbocation that would be formed from this compound, the E1 pathway is not a significant contributor to its reactivity.

| Parameter | E2 Pathway (Strong Base) | E1 Pathway (Weak Base) |

|---|---|---|

| Rate Law | Rate = k[R-Cl][Base] | Rate = k[R-Cl] |

| Relative Rate Constant (k) at 25°C | Moderate (competes with SN2) | Extremely Low (negligible) |

| Activation Energy (Ea) | Moderate | Very High |

Regioselectivity and Zaitsev's Rule Applicability

Elimination of this compound can potentially lead to two constitutional isomers: 4-methylhept-1-ene and 4-methylhept-2-ene. The regioselectivity of the E2 reaction is governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. quora.com In this case, 4-methylhept-2-ene is the more substituted alkene.

However, the use of a sterically hindered (bulky) base can lead to the formation of the Hofmann product , which is the less substituted alkene. This is due to the bulky base preferentially abstracting the more sterically accessible proton.

| Base | Major Product | Minor Product | Governing Principle |

|---|---|---|---|

| Small, strong base (e.g., ethoxide) | 4-methylhept-2-ene | 4-methylhept-1-ene | Zaitsev's Rule |

| Bulky, strong base (e.g., tert-butoxide) | 4-methylhept-1-ene | 4-methylhept-2-ene | Hofmann's Rule |

Stereochemical Control in Elimination Processes

The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the beta-proton and the leaving group. This means that the proton being removed and the chlorine atom must be in the same plane and on opposite sides of the carbon-carbon bond. For an acyclic molecule like this compound, rotation around the C1-C2 single bond allows for this conformation to be achieved.

The formation of 4-methylhept-2-ene can result in both (E) and (Z) stereoisomers. The relative stability of the transition states leading to these isomers will determine the product distribution. Generally, the transition state leading to the more stable (E)-alkene is lower in energy, making the (E)-isomer the major stereoisomeric product.

E1cB Pathway and its Potential Relevance

The Elimination Unimolecular conjugate Base (E1cB) pathway is a two-step elimination reaction characterized by the formation of a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com This mechanism is typically favored under basic conditions when a poorly acidic proton is present at the β-carbon and a poor leaving group is at the α-carbon. wikipedia.org The general mechanism proceeds as follows:

Deprotonation: A strong base abstracts a proton from the β-carbon, leading to the formation of a carbanion. wikipedia.org

Leaving Group Departure: The lone pair of the carbanion then expels the leaving group, resulting in the formation of an alkene. wikipedia.org

For this compound, the relevance of the E1cB pathway is considered to be low. The protons on the β-carbons (C2 and the CH2 group of the propyl substituent at C4) are not exceptionally acidic. Standard alkyl protons have a high pKa, and there are no electron-withdrawing groups in the vicinity to sufficiently stabilize the resulting carbanion intermediate. masterorganicchemistry.com While the chloride ion is a reasonably good leaving group, the lack of β-proton acidity makes the initial deprotonation step energetically unfavorable under typical basic conditions. Therefore, other elimination pathways, such as E2, are significantly more likely to occur.

Competing Substitution and Elimination Pathways

As a secondary alkyl halide, this compound can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comlumenlearning.com

SN2 vs. E2: With a strong, unhindered base/nucleophile (e.g., ethoxide in ethanol), both SN2 and E2 reactions are possible. masterorganicchemistry.com The E2 mechanism is often favored with secondary alkyl halides, especially with increasing steric bulk of the base or at elevated temperatures. lumenlearning.com For instance, a bulky base like potassium tert-butoxide would strongly favor the E2 pathway. libretexts.org A good nucleophile that is a weak base (e.g., iodide ion) would favor the SN2 reaction. libretexts.org

SN1 vs. E1: In the presence of a weak nucleophile/weak base and a polar protic solvent (e.g., ethanol (B145695) or water), SN1 and E1 reactions can compete. youtube.com Both pathways proceed through a common secondary carbocation intermediate formed upon the departure of the chloride ion. fiveable.me The ratio of substitution to elimination products is often influenced by temperature, with higher temperatures favoring the E1 pathway. lumenlearning.com

The competition between these pathways can be summarized in the following table:

| Reaction Conditions | Dominant Pathway(s) | Major Product(s) |

|---|---|---|

| Strong, unhindered base (e.g., NaOEt) | E2 and SN2 | 4-methylhept-1-ene, 4-methylhept-2-ene, and 1-ethoxy-4-methylheptane |

| Strong, hindered base (e.g., K-OtBu) | E2 | 4-methylhept-1-ene (Hofmann product) |

| Weak nucleophile/weak base (e.g., EtOH, H2O) | SN1 and E1 | 1-ethoxy-4-methylheptane, 4-methylheptan-1-ol, and 4-methylhept-1-ene, 4-methylhept-2-ene |

| Good nucleophile, weak base (e.g., NaI) | SN2 | 1-iodo-4-methylheptane |

Organometallic Reactions Involving Carbon-Halogen Bonds

The carbon-chlorine bond in this compound can be readily converted into a carbon-metal bond, leading to the formation of organometallic reagents. A prominent example is the formation of a Grignard reagent. leah4sci.comchemguide.co.uk By reacting this compound with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), (4-methylheptyl)magnesium chloride can be synthesized. utexas.eduwikipedia.org

The formation of this Grignard reagent inverts the polarity of the carbon atom attached to the halogen. In this compound, this carbon is electrophilic. In the Grignard reagent, it becomes nucleophilic and is a powerful tool for forming new carbon-carbon bonds. utexas.edu This reagent can then participate in a wide array of reactions, such as:

Reaction with carbonyl compounds: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com

Reaction with carbon dioxide: Carboxylation to produce a carboxylic acid. masterorganicchemistry.com

Reaction with esters: Double addition to yield tertiary alcohols. leah4sci.com

Radical Reactions and Homolytic Cleavage of C-Cl Bonds

The carbon-chlorine bond in this compound can undergo homolytic cleavage, where the two bonding electrons are distributed equally between the carbon and chlorine atoms, to form a 4-methylheptyl radical and a chlorine radical. This process is typically initiated by heat or UV light. wikipedia.org

A significant radical reaction involving alkyl halides is radical dehalogenation. This transformation can be achieved using various reagents, such as a combination of a radical initiator (e.g., AIBN) and a hydrogen atom donor like tributyltin hydride. organic-chemistry.org The reaction proceeds via a radical chain mechanism. While effective, the toxicity of organotin compounds has led to the development of alternative, safer methods. organic-chemistry.org

Oxidative and Reductive Transformation Pathways

Reductive Transformations:

This compound can be reduced to the corresponding alkane, 4-methylheptane (B1211382). This can be accomplished through several methods:

Catalytic Hydrogenation: While less common for alkyl halides compared to other functional groups, catalytic hydrogenation can be employed.

Metal-Acid Reduction: A classic method involves the use of a metal, such as zinc, in the presence of an acid like hydrochloric acid. stackexchange.com

Hydride Reagents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides to alkanes.

Oxidative Transformations:

Direct oxidation of the carbon-chlorine bond in this compound is not a common transformation in introductory organic chemistry. However, oxidative pathways can be accessed indirectly. For instance, this compound can first undergo an SN2 reaction with a hydroxide (B78521) ion to form 4-methylheptan-1-ol. This secondary alcohol can then be oxidized to a ketone, 4-methylheptan-2-one, using a variety of oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.comchemistrysteps.com

Stereochemical Configurations and Isomeric Considerations for 1 Chloro 4 Methylheptane

Analysis of Chiral Centers and Enantiomeric Purity

1-Chloro-4-methylheptane possesses a single chiral center, which is a carbon atom bonded to four different substituent groups. ualberta.calibretexts.org The identification of this stereocenter is fundamental to understanding the molecule's stereoisomerism.

The chiral center in this compound is the carbon atom at the fourth position (C4) of the heptane (B126788) chain. This carbon is attached to a hydrogen atom, a methyl group, a propyl group, and a chloropropyl group, thus satisfying the condition for chirality. The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. ualberta.calibretexts.org These enantiomers are designated as (R)-1-chloro-4-methylheptane and (S)-1-chloro-4-methylheptane based on the Cahn-Ingold-Prelog priority rules.

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the dominance of one enantiomer in a mixture. It is expressed as a percentage and is a critical factor in applications where stereospecificity is important, such as in the pharmaceutical industry. A sample with high enantiomeric purity consists mainly of one enantiomer. The determination of enantiomeric purity typically involves techniques such as chiral chromatography or polarimetry. In a laboratory setting, the synthesis of a chiral compound like this compound without the use of a chiral catalyst or starting material would result in a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers.

Table 1: Properties of this compound Enantiomers

| Property | (R)-1-chloro-4-methylheptane | (S)-1-chloro-4-methylheptane |

| Molecular Formula | C8H17Cl | C8H17Cl |

| Molecular Weight | 148.67 g/mol | 148.67 g/mol |

| Boiling Point | Expected to be identical | Expected to be identical |

| Density | Expected to be identical | Expected to be identical |

| Optical Rotation | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction |

Diastereomeric Relationships in Substituted Derivatives

When a second chiral center is introduced into the this compound molecule through substitution, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. ualberta.ca For instance, the introduction of a hydroxyl group at the second carbon position (C2) would create a new chiral center, leading to the formation of (2R,4R), (2S,4S), (2R,4S), and (2S,4R) stereoisomers.

In this scenario, the (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between the (2R,4R) and (2R,4S) isomers, however, is diastereomeric. This is because they have the same configuration at one chiral center (C4) but the opposite configuration at the other (C2).

Table 2: Stereoisomers of a Hypothetical 2-hydroxy-1-chloro-4-methylheptane

| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship to (2R,4R) |

| (2R,4R) | R | R | Identical |

| (2S,4S) | S | S | Enantiomer |

| (2R,4S) | R | S | Diastereomer |

| (2S,4R) | S | R | Diastereomer |

The differing physical properties of diastereomers, such as boiling point, melting point, and solubility, allow for their separation using conventional laboratory techniques like fractional distillation or chromatography.

Conformational Analysis and its Influence on Reaction Selectivity

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that result from rotation around its single bonds. The molecule is flexible and can adopt various conformations, with some being more stable than others. The stability of these conformers is primarily influenced by steric hindrance and torsional strain.

The most stable conformations are those that minimize steric interactions between the larger substituent groups. For this compound, rotations around the C3-C4 and C4-C5 bonds are particularly significant due to the presence of the methyl and chloropropyl groups at the C4 position. The staggered conformations are generally more stable than the eclipsed conformations. Among the staggered conformations, the anti-conformation, where the largest groups are 180° apart, is the most stable. Gauche interactions, where large groups are 60° apart, introduce some steric strain and are less stable.

The conformational preferences of this compound can significantly influence the selectivity of its reactions. For example, in an elimination reaction, the anti-periplanar arrangement of the leaving group (chlorine) and a proton on an adjacent carbon is required for the reaction to proceed efficiently via an E2 mechanism. The molecule must adopt a conformation that allows for this specific alignment. If certain conformations are disfavored due to steric hindrance, the rate of reaction for pathways requiring those conformations will be lower, leading to a preference for products formed from more stable conformers.

Table 3: Relative Energies of Newman Projections for Rotation around the C3-C4 Bond

| Conformation | Dihedral Angle (Cl-C4-C3-C2) | Relative Energy | Description |

| Anti | 180° | Lowest | The bulky chloropropyl and propyl groups are furthest apart. |

| Gauche | 60° | Intermediate | Steric interaction between the chloropropyl and propyl groups. |

| Eclipsed | 0° | Highest | Significant steric and torsional strain. |

This understanding of conformational analysis is crucial for predicting the major products of reactions involving this compound and for designing synthetic routes that favor the formation of a desired stereoisomer.

Theoretical and Computational Studies of 1 Chloro 4 Methylheptane

Electronic Structure and Bonding Analysis via Quantum Mechanics

Quantum mechanical calculations are essential for elucidating the electronic structure and bonding characteristics of 1-chloro-4-methylheptane. Methods such as Density Functional Theory (DFT) are employed to model the molecule and predict its geometric and electronic properties. scirp.orgresearchgate.net

The geometry of this compound is characterized by sp³ hybridization of its carbon atoms, leading to tetrahedral bond angles of approximately 109.5° around each carbon center. nih.gov However, the presence of the bulky chlorine atom and the methyl group at the C4 position introduces steric hindrance, which can cause slight deviations in these angles. The C-Cl bond, being the most polar bond in the molecule, significantly influences its electronic properties. acs.org

Table 1: Predicted Geometric and Electronic Properties of this compound

| Parameter | Predicted Value | Description |

| C-Cl Bond Length | ~1.76 Å | The distance between the carbon and chlorine atoms. This value is typical for chloroalkanes. scirp.org |

| C-C Bond Length | ~1.54 Å | The average distance between adjacent carbon atoms in the alkyl chain. |

| C-H Bond Length | ~1.09 Å | The average distance between carbon and hydrogen atoms. |

| Mulliken Charge on Cl | Negative | The chlorine atom, being highly electronegative, draws electron density, resulting in a partial negative charge. openmx-square.orguni-muenchen.de |

| Mulliken Charge on C1 | Positive | The carbon atom bonded to chlorine bears a partial positive charge due to the inductive effect of the chlorine atom. openmx-square.orguni-muenchen.de |

Note: These values are estimations based on typical values for similar chloroalkanes calculated using DFT methods. The actual values may vary depending on the specific conformer and the level of theory used in the calculation.

The distribution of electron density across the molecule can be visualized using molecular electrostatic potential (MEP) maps. For this compound, the MEP map would show a region of high electron density (typically colored red) around the chlorine atom and regions of lower electron density (blue) around the hydrogen atoms and the carbon backbone, particularly the carbon atom attached to the chlorine. This charge distribution is key to understanding the molecule's reactivity, especially its susceptibility to nucleophilic attack at the C1 position.

Prediction of Reaction Energetics and Transition States

Computational chemistry provides powerful tools to predict the energetics of chemical reactions involving this compound and to characterize the geometry of the transition states. Such studies are crucial for understanding reaction mechanisms and kinetics. Common reactions for primary alkyl halides like this compound include nucleophilic substitution (S(_{N})2) and elimination (E2) reactions.

S(_{N})2 Reaction Example: Reaction with Hydroxide (B78521) Ion

The S(_{N})2 reaction of this compound with a nucleophile, such as a hydroxide ion (OH⁻), can be modeled to determine the reaction pathway and energy barriers. Ab initio and DFT calculations can be used to map the potential energy surface of the reaction. wayne.edunih.govpnas.org

The reaction proceeds through a single transition state where the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of stereochemistry at the reaction center. nih.gov The transition state is a high-energy species where the C-Cl bond is partially broken, and the C-OH bond is partially formed.

Table 2: Predicted Energetics for the S(_{N})2 Reaction of this compound with OH⁻

| Parameter | Predicted Value (kcal/mol) | Description |

| Complexation Energy | ~ -10 to -15 | The energy released upon the formation of the initial ion-molecule complex between the reactants. pnas.org |

| Activation Energy (Barrier) | ~ +20 to +25 | The energy difference between the transition state and the reactant complex, representing the kinetic barrier to the reaction. pnas.org |

| Reaction Enthalpy | ~ -20 to -30 | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

Note: These are estimated values based on computational studies of similar chloroalkane reactions. The actual values depend on the solvent and the level of theory.

Transition state theory can be used to calculate the rate coefficients of such reactions from the properties of the activated complex. acs.org For elimination reactions, such as the removal of HCl to form an alkene, computational studies can predict the regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. scispace.comnist.gov

Thermodynamic Property Calculations for Isomeric Forms

The thermodynamic properties of the different isomers of this compound, including its stereoisomers ((4R) and (4S)-1-chloro-4-methylheptane), can be calculated using computational methods. The Benson group additivity method is a well-established empirical technique for estimating thermodynamic properties such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cp). nist.govacs.orgwikipedia.org

This method assumes that the properties of a molecule can be determined by summing the contributions of its constituent groups. nist.gov For this compound, the relevant groups would include C-(C)(H)₃, C-(C)₂(H)₂, C-(C)₃(H), and C-(Cl)(H)₂.

Table 3: Estimated Thermodynamic Properties of this compound Isomers at 298.15 K

| Property | Estimated Value | Unit | Method |

| Standard Enthalpy of Formation (ΔH°f) | -220 to -240 | kJ/mol | Benson Group Additivity chemeo.com |

| Standard Molar Entropy (S°) | 450 to 470 | J/(mol·K) | Benson Group Additivity nist.gov |

| Heat Capacity (Cp) | 220 to 240 | J/(mol·K) | Benson Group Additivity nist.gov |

Note: These values are estimates for the gaseous state. The properties of the (4R) and (4S) enantiomers are identical, but the properties of a racemic mixture will have a slightly different entropy due to the entropy of mixing.

Quantum mechanical calculations can also be used to determine the relative energies of different isomers. By calculating the total electronic energy of each isomer, it is possible to predict their relative stabilities. For enantiomers, the energies are identical. However, for diastereomers or constitutional isomers, the energies will differ, allowing for the prediction of the most stable isomeric form. The presence of a chiral center in this compound means that for a racemic mixture, an additional term (Rln2) is added to the standard entropy. nist.gov

Molecular Modeling for Conformational Preferences and Intermolecular Interactions

The flexible alkyl chain of this compound allows it to adopt numerous conformations through rotation around its C-C single bonds. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape and identify the most stable conformers. asianpubs.orgnih.govmdpi.com

A conformational analysis of similar chiral chloroalkanes like 2-chloroheptane (B94523) has shown that anti-conformers, where bulky groups are positioned 180° apart, are generally the most stable. asianpubs.org

Table 4: Representative Conformational Energies for Chiral Chloroalkanes

| Conformation Type | Dihedral Angle | Relative Energy (kcal/mol) | Primary Strain Type |

| Anti | 180° | 0 (Reference) | Minimal |

| Gauche | 60° | ~0.9 | Torsional/Steric |

| Eclipsed | 0°, 120° | >3.5 | Torsional/Steric |

Note: These are generalized values based on studies of analogous molecules. asianpubs.orgwikipedia.org The exact energy differences for this compound would require specific calculations.

Advanced Analytical Characterization Techniques in 1 Chloro 4 Methylheptane Research

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-Chloro-4-methylheptane. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry for the analysis of volatile compounds like this compound. libretexts.org The resulting mass spectrum displays the molecular ion peak ([M]⁺) and a series of fragment ions. A key characteristic of the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. docbrown.infodocbrown.info

The fragmentation pattern of this compound is governed by the principles of bond cleavage to form the most stable carbocations and radicals. libretexts.org Common fragmentation pathways for chloroalkanes include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

Loss of HCl: Elimination of a molecule of hydrogen chloride. aip.org

Loss of the chlorine atom: Cleavage of the C-Cl bond to generate an alkyl cation.

Alkane fragmentation: Cleavage of C-C bonds along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Based on these principles, the expected major fragments for this compound (C₈H₁₇Cl, molecular weight: 148.67 g/mol for the ³⁵Cl isotope) are presented in the table below.

| m/z (for ³⁵Cl) | Possible Fragment Ion | Origin of Fragment |

|---|---|---|

| 148/150 | [C₈H₁₇Cl]⁺ | Molecular Ion (M/M+2) |

| 119 | [C₈H₁₇]⁺ | Loss of Cl |

| 112 | [C₈H₁₆]⁺ | Loss of HCl |

| 91/93 | [C₄H₈Cl]⁺ | Cleavage at the branched carbon, forming a cyclic chloronium ion |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain |

| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |

| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbon attached to the chlorine atom will be significantly shifted downfield. Due to the chirality at the C4 position, the molecule is asymmetric, and all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals in the ¹³C NMR spectrum. docbrown.info

Multi-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for a more comprehensive structural assignment. COSY reveals proton-proton couplings, helping to trace the carbon skeleton, while HSQC correlates directly bonded proton and carbon atoms. For determining the stereochemistry (R or S configuration at the C4 chiral center), chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to induce diastereomeric environments that result in separable NMR signals for the enantiomers.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

|---|---|---|---|

| C1 (-CH₂Cl) | 3.3 - 3.7 | 45 - 50 | Triplet |

| C2 (-CH₂-) | 1.6 - 1.8 | 30 - 35 | Multiplet |

| C3 (-CH₂-) | 1.2 - 1.4 | 25 - 30 | Multiplet |

| C4 (-CH-) | 1.4 - 1.6 | 35 - 40 | Multiplet |

| C5 (-CH₂-) | 1.2 - 1.4 | 30 - 35 | Multiplet |

| C6 (-CH₂-) | 1.2 - 1.4 | 20 - 25 | Multiplet |

| C7 (-CH₃) | 0.8 - 1.0 | 10 - 15 | Triplet |

| C4-Methyl (-CH₃) | 0.8 - 1.0 | 15 - 20 | Doublet |

Note: The expected chemical shifts are estimations based on general values for alkyl halides and related structures. Actual values may vary depending on the solvent and other experimental conditions. uwimona.edu.jmorgchemboulder.compdx.edu

Chromatographic Separation Methods for Isomeric Mixtures and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts, starting materials, and its own isomers, as well as for assessing its purity.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a primary method for the analysis of this compound. dtic.milfxcsxb.com A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while an electron capture detector (ECD) is highly sensitive to halogenated compounds. oup.comnih.gov For structural confirmation, GC is often coupled with mass spectrometry (GC-MS). acs.org

Since this compound is chiral, the separation of its enantiomers ((R)-1-Chloro-4-methylheptane and (S)-1-Chloro-4-methylheptane) is of significant interest. This is achieved using a chiral stationary phase (CSP) in the GC column. Cyclodextrin-based CSPs are commonly used for the enantiomeric separation of chiral molecules, including halogenated hydrocarbons. gcms.czmdpi.comnih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers. nih.govchrom-china.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for preparative scale purification. hplc.eu Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water), can be used to separate this compound from more polar or less polar impurities. sielc.com For chiral separations by HPLC, columns with chiral stationary phases, such as polysaccharide-based CSPs, are utilized. researchgate.net

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Helium or Nitrogen | Purity assessment, separation from non-chiral isomers |

| Chiral Gas Chromatography | Cyclodextrin-based (e.g., Rt-bDEXse) | Helium or Hydrogen | Separation of (R) and (S) enantiomers |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water | Purity assessment, preparative purification |

| Chiral High-Performance Liquid Chromatography | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | Separation of (R) and (S) enantiomers |

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ (in the reaction vessel) spectroscopic monitoring allows for real-time tracking of the synthesis of this compound or its precursors. This provides valuable kinetic and mechanistic information, and enables precise control over reaction conditions to optimize yield and minimize impurities. A likely synthetic route to the precursor alcohol (4-methylheptanol) involves a Grignard reaction.

Applications of 1 Chloro 4 Methylheptane in Specialized Chemical Research

Utilization as a Key Building Block in Multi-Step Organic Synthesis

The reactivity of the carbon-chlorine bond in 1-Chloro-4-methylheptane allows for its use as a key electrophilic building block in the construction of more complex organic molecules. Its branched seven-carbon chain, the 4-methylheptyl group, can be introduced into a variety of molecular scaffolds through nucleophilic substitution and organometallic coupling reactions.

One of the most fundamental applications of this compound in synthesis is its conversion into a Grignard reagent, 4-methylheptylmagnesium chloride. This is achieved by reacting this compound with magnesium metal in an ethereal solvent. The resulting organometallic compound is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.

Table 1: Formation of 4-methylheptylmagnesium chloride

| Reactants | Reagents | Product | Reaction Type |

| This compound | Magnesium (Mg), Diethyl ether (Et2O) | 4-methylheptylmagnesium chloride | Grignard Reagent Formation |

This Grignard reagent can subsequently be used in reactions with carbonyl compounds (aldehydes, ketones, esters) to generate secondary and tertiary alcohols containing the 4-methylheptyl moiety. For instance, the reaction with formaldehyde (B43269) would yield 5-methyl-1-octanol, while reaction with acetone (B3395972) would produce 2,5-dimethyl-2-octanol. These transformations are pivotal in the synthesis of fine chemicals and potential pharmaceutical intermediates where the specific branched alkyl group may influence biological activity or physical properties.

Furthermore, this compound can undergo nucleophilic substitution reactions with a variety of nucleophiles. For example, reaction with sodium cyanide would yield 5-methyl-1-octanenitrile, a precursor to carboxylic acids, amines, and amides.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product |

| Sodium cyanide (NaCN) | 5-methyl-1-octanenitrile |

| Sodium azide (B81097) (NaN3) | 1-Azido-4-methylheptane |

| Sodium thiophenoxide (NaSPh) | 4-methylheptyl phenyl sulfide |

Deployment as a Model System for Mechanistic Organic Chemistry Investigations

The structure of this compound, being a secondary alkyl halide, makes it an excellent model system for studying the kinetics and stereochemistry of nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The secondary nature of the carbon bearing the chlorine atom allows for competition between these two mechanisms, making it a sensitive substrate to changes in reaction conditions.

In SN2 reactions, a strong nucleophile attacks the carbon atom, and the chloride ion leaves in a single, concerted step. This process leads to an inversion of stereochemistry at the chiral center (if the starting material is enantiomerically pure). The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

In SN1 reactions, the carbon-chlorine bond breaks first to form a planar carbocation intermediate. The nucleophile then attacks this intermediate from either face, leading to a racemic or near-racemic mixture of products. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.

Researchers can utilize this compound to investigate how factors such as solvent polarity, nucleophile strength, and temperature influence the competition between SN1 and SN2 pathways. For example, using a strong, non-bulky nucleophile in a polar aprotic solvent would favor the SN2 mechanism. Conversely, a weak nucleophile in a polar protic solvent would favor the SN1 mechanism.

Table 3: Factors Influencing SN1 vs. SN2 Reactions of this compound

| Factor | Condition Favoring SN1 | Condition Favoring SN2 |

| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMSO) |

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., I-, CN-, RS-) |

| Substrate | Secondary (can undergo both) | Secondary (less favored than primary) |

By analyzing the product distribution and reaction rates under various conditions, detailed insights into the transition states and intermediates of these fundamental organic reactions can be obtained.

Applications in Environmental Analytical Chemistry and Fate Studies

In the field of environmental science, halogenated organic compounds are of significant interest due to their potential persistence and toxicity. While this compound itself is not a major environmental pollutant, it can serve as a useful internal or surrogate standard in the analysis of other chlorinated hydrocarbons in environmental samples.

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of volatile and semi-volatile organic compounds in air, water, and soil. In these analyses, a known amount of an internal standard, a compound that is chemically similar to the analytes of interest but not expected to be present in the sample, is added to every sample and calibration standard. The response of the analytes is then measured relative to the internal standard. This helps to correct for variations in sample preparation, injection volume, and instrument response.

The physical and chemical properties of this compound, such as its volatility and chromatographic behavior, are similar to those of many regulated chlorinated alkanes. This makes it a suitable candidate for use as an internal standard in methods developed for monitoring these pollutants.

Furthermore, studying the environmental fate of this compound, including its degradation pathways (e.g., hydrolysis, biodegradation) and partitioning behavior in different environmental compartments (air, water, soil), can provide valuable data for modeling the environmental behavior of other branched chlorinated alkanes.

Precursor for the Synthesis of Specific Organic Reagents and Ligands

The 4-methylheptyl group, introduced via this compound, can be incorporated into the structure of more complex molecules to create specialized organic reagents and ligands. Ligands are molecules that bind to a central metal atom to form a coordination complex, which are widely used as catalysts in organic synthesis.

The properties of a catalyst, such as its activity, selectivity, and stability, are highly dependent on the structure of the ligands. The branched and somewhat bulky nature of the 4-methylheptyl group can be used to tune the steric and electronic properties of a ligand.

For example, this compound can be used to synthesize chiral phosphine (B1218219) ligands. This could involve the reaction of 4-methylheptylmagnesium chloride with a chlorophosphine to create a tertiary phosphine containing the 4-methylheptyl group. If the phosphine is chiral, the resulting ligand can be used in asymmetric catalysis to produce enantiomerically enriched products.

Future Directions and Emerging Research Avenues for 1 Chloro 4 Methylheptane

Sustainable and Green Chemistry Approaches to Synthesis

Traditional methods for the synthesis of haloalkanes often involve harsh reagents and generate significant waste. The future of 1-Chloro-4-methylheptane synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact.

One promising avenue is the development of photocatalytic C-H chlorination . This approach utilizes visible light to activate otherwise inert C-H bonds in the parent alkane, 4-methylheptane (B1211382), allowing for direct chlorination under mild conditions. researchgate.netthieme.dedigitellinc.com The regioselectivity of this process is a key area of research. For a branched alkane like 4-methylheptane, there are multiple C-H bonds available for substitution. Research into directing groups and tailored photocatalysts aims to achieve high selectivity for the desired 1-chloro isomer. chemrxiv.orgyoutube.com The stability of the resulting radical intermediate plays a crucial role, with tertiary radicals being the most stable, followed by secondary and then primary radicals. This inherent reactivity trend presents a challenge for selectively forming the primary chloride.

Another burgeoning field is biocatalytic halogenation . Halogenase enzymes, found in various microorganisms, can catalyze the site-specific halogenation of organic substrates with remarkable precision. nih.govmdpi.com These enzymes operate under environmentally benign aqueous conditions and can exhibit high regioselectivity and stereoselectivity. masterorganicchemistry.com The application of halogenases to non-natural substrates like 4-methylheptane is a significant area of future research. Directed evolution and protein engineering techniques are being employed to create mutant enzymes with tailored substrate specificities and catalytic activities for the synthesis of chiral haloalkanes like this compound. masterorganicchemistry.com

The table below summarizes potential green synthesis approaches for this compound, comparing them to traditional methods.

| Synthesis Approach | Reagents & Conditions | Advantages | Challenges |

| Traditional Halogenation | Cl2, UV light | Well-established | Low regioselectivity, hazardous reagents, formation of multiple chlorinated byproducts. savemyexams.comchemguide.co.uk |

| Photocatalytic Chlorination | Photocatalyst, visible light, mild chlorine source | Mild conditions, high atom economy, potential for high regioselectivity. researchgate.netthieme.dedigitellinc.com | Catalyst design for specific C-H bond activation, control of over-halogenation. chemrxiv.org |

| Biocatalytic Halogenation | Halogenase enzyme, halide salt, oxidant | High regioselectivity and stereoselectivity, environmentally benign conditions. nih.govmdpi.com | Enzyme stability, substrate scope, and scalability. masterorganicchemistry.com |

Development of Highly Selective Catalytic Reactions

Once synthesized, this compound can serve as a versatile building block for the construction of more complex molecules. The development of highly selective catalytic reactions is crucial for unlocking its synthetic potential, particularly given its nature as a secondary alkyl chloride.

Cross-coupling reactions are a cornerstone of modern organic synthesis. While significant progress has been made in the cross-coupling of primary alkyl halides, secondary alkyl chlorides like this compound present a greater challenge due to slower oxidative addition and competing side reactions. nih.govnih.govwalisongo.ac.id Future research will focus on the design of novel catalyst systems, often based on nickel or palladium with specialized ligands, that can efficiently couple this compound with a variety of partners, including organoboron nih.govacs.orgacs.org and organozinc reagents. Achieving high stereoselectivity in these reactions, to control the configuration of the chiral center at C-4, is a major goal.

Dehydrohalogenation is another important transformation of alkyl halides, leading to the formation of alkenes. The regioselectivity of this elimination reaction is governed by the nature of the base and the substrate. wikipedia.orgwordpress.com For this compound, elimination can theoretically produce three different alkene isomers. The use of sterically hindered bases can favor the formation of the less substituted "anti-Zaitsev" product, while smaller bases tend to yield the more substituted "Zaitsev" product. wordpress.com Future work will involve the development of catalytic systems that can precisely control the regioselectivity of dehydrohalogenation to furnish a single desired alkene isomer.

The following table outlines the potential outcomes of selective catalytic reactions involving this compound.

| Reaction Type | Catalyst/Reagent | Potential Products | Key Selectivity Challenge |

| Cross-Coupling | Ni or Pd catalyst, Organometallic reagent | Substituted heptanes | Overcoming sluggish reactivity and controlling stereochemistry at the chiral center. nih.govnih.govwalisongo.ac.id |

| Dehydrohalogenation | Strong base (e.g., KOtBu or NaOEt) | 4-Methylhept-1-ene, (E/Z)-4-Methylhept-2-ene | Controlling the position of the double bond (regioselectivity). wikipedia.orgwordpress.com |

Interdisciplinary Research at the Chemistry-Environment Interface

The environmental fate of chlorinated hydrocarbons is a significant concern due to their potential for persistence and bioaccumulation. nih.govusgs.govsccwrp.org Interdisciplinary research combining chemistry and environmental science is essential to understand and mitigate the potential environmental impact of compounds like this compound.

A key area of investigation is the biodegradation of branched chlorinated alkanes. While straight-chain alkanes can be degraded by various microorganisms, the presence of branching can significantly hinder this process. researchgate.net Research is needed to identify microbial strains and enzymatic pathways capable of degrading this compound. nih.govfrontiersin.orgresearchgate.net Understanding the mechanisms of microbial dehalogenation and oxidation of such compounds is crucial for developing bioremediation strategies for contaminated sites. nih.goveurochlor.orgresearchgate.netresearchgate.net Haloalkane dehalogenases are enzymes that can convert short-chain halogenated hydrocarbons to their corresponding alcohols, representing a potential avenue for bioremediation. nih.gov

Furthermore, the development of sensitive and selective analytical methods is paramount for monitoring the presence and fate of this compound and its degradation products in the environment. epa.gov Due to its chirality, enantioselective analytical techniques, such as chiral chromatography, are necessary to study the environmental behavior of its individual enantiomers. acs.orgacs.orgwikipedia.org This is important because enantiomers can exhibit different biological activities and degradation rates.

The table below highlights key research questions at the chemistry-environment interface for this compound.

| Research Area | Key Questions | Relevant Techniques |

| Biodegradation | Which microorganisms can degrade this compound? What are the enzymatic pathways involved? nih.govfrontiersin.orgresearchgate.net | Microbial culture studies, enzyme assays, metabolic pathway analysis. researchgate.nethw.ac.uk |

| Environmental Persistence | What is the half-life of this compound in different environmental compartments (soil, water, air)? usgs.govsccwrp.org | Laboratory simulation studies, environmental monitoring. |

| Analytical Methodology | How can the enantiomers of this compound be separated and quantified at trace levels in environmental samples? acs.orgacs.orgwikipedia.org | Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (HPLC). nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.